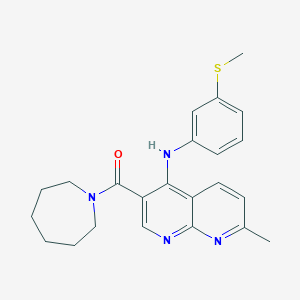
Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The first paper describes a synthesis method involving the aza-Piancatelli rearrangement followed by a Michael reaction to produce 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives . This method features the use of In(OTf)3 as a catalyst in acetonitrile at room temperature, which results in good yields and high selectivity. The reaction is characterized by low catalyst loading and fast reaction times. Although the compound of interest is not directly synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The structure of the products synthesized in the first paper was confirmed by nOe studies and X-ray crystallography . These techniques are crucial for determining the molecular structure and could be applied to Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone to ascertain its structure.
Chemical Reactions Analysis
The second paper discusses the synthesis of a new Azo-Schiff base derivative and its metal complexes . The coordination of the ligand to the metal ions is through the nitrogen of the azomethine group and the nitrogen of the azo group. This information is relevant as it provides insight into the types of chemical reactions and coordination chemistry that similar compounds can undergo. The compound of interest may also form complexes with metals, and similar analytical techniques could be used to study its reactions.
Physical and Chemical Properties Analysis
The metal complexes described in the second paper exhibit octahedral geometries, with the exception of Pt(II) and Au(III) complexes, which have square planar geometries . Conductivity measurements indicate that these complexes have high conductance values, suggesting an electrolytic nature. The physical and chemical properties of Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone could be inferred to some extent from these findings, particularly if it forms similar complexes.
Scientific Research Applications
Analysis and Detection
A study by Nakajima et al. (2012) focused on identifying new compounds in unregulated drugs, including azepane isomers of AM-2233 and AM-1220, highlighting their occurrence in commercial products and the methods used for their detection and analysis. This research is crucial for understanding the distribution and chemical structure of new psychoactive substances in the market Analysis of azepane isomers of AM-2233 and AM-1220, and detection of an inhibitor of fatty acid amide hydrolase (Nakajima et al., 2012).
Anticancer Activity
Naphthyridine derivatives, including compounds structurally related to the specified chemical, have shown significant anticancer activity. Kong et al. (2018) reported that a novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This dual mode of cell death induction suggests potential applications in cancer treatment strategies A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells (Kong et al., 2018).
Chemical Synthesis and Catalysis
Research into the synthesis of cyclopentenone derivatives and the aza-Piancatelli rearrangement has been conducted by Reddy et al. (2012), showcasing the versatility of phosphomolybdic acid as a catalyst. This work contributes to the development of efficient synthetic routes for complex organic molecules, potentially including azepane-containing compounds Phosphomolybdic Acid: A Highly Efficient Solid Acid Catalyst for the Synthesis of trans-4,5-Disubstituted Cyclopentenones (Reddy et al., 2012).
Novel Synthesis Methods
The exploration of new synthetic methods for producing azepine and related heterocycles has been a focus of several studies. For instance, the work by Yang et al. (2015) on the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] demonstrates innovative approaches to synthesizing complex structures that may include or relate to azepane derivatives Unprecedented formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] from multicomponent reaction of L-proline, isatin and but-2-ynedioate (Yang et al., 2015).
properties
IUPAC Name |
azepan-1-yl-[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-16-10-11-19-21(26-17-8-7-9-18(14-17)29-2)20(15-24-22(19)25-16)23(28)27-12-5-3-4-6-13-27/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYOZMXWOZHJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)SC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

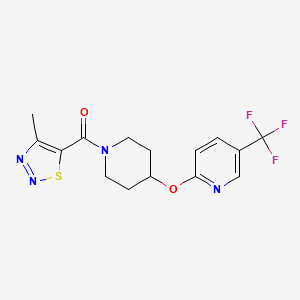
![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)
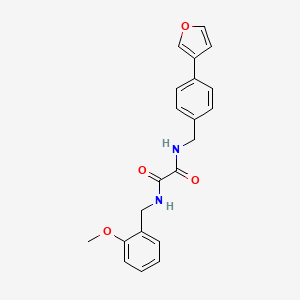
![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)
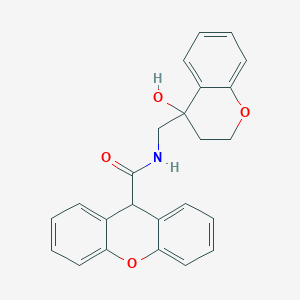

![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)

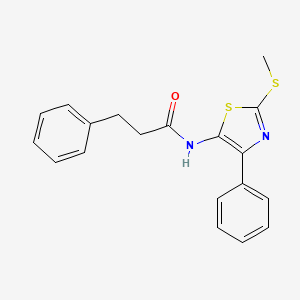

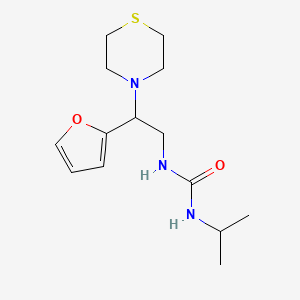
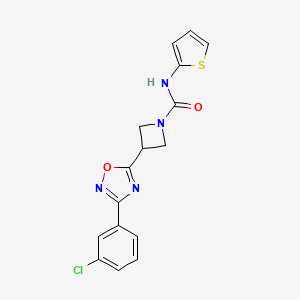
![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)
